Manganese protoporphyrin IX

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

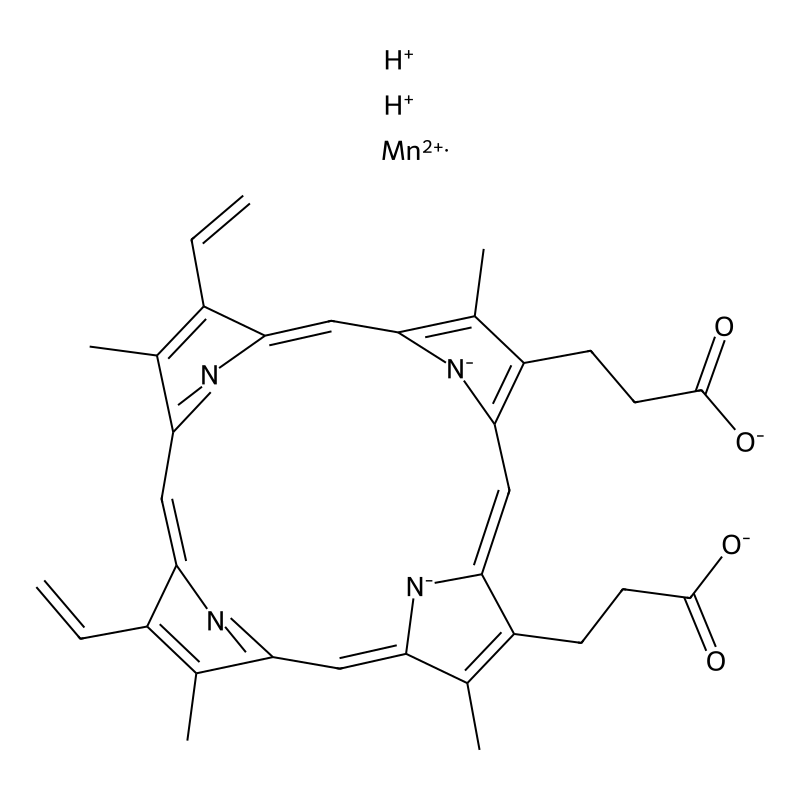

Manganese protoporphyrin IX is a metalloporphyrin complex where manganese is coordinated at the center of the protoporphyrin IX structure. This compound is derived from protoporphyrin IX, which consists of a tetrapyrrole ring system that serves as a precursor in the biosynthesis of heme, chlorophyll, and cobalamin (vitamin B12) . Manganese protoporphyrin IX exhibits unique properties due to the presence of manganese, which can influence its reactivity and biological activity compared to other metalloporphyrins.

Manganese protoporphyrin IX exhibits significant biological activity, particularly in mimicking the functions of heme-containing enzymes. It has been studied for its role in catalyzing reactions similar to those performed by cytochrome P450 enzymes . Additionally, manganese protoporphyrin IX has been shown to influence cellular processes through its interaction with various biological molecules, potentially impacting pathways related to oxidative stress and cellular signaling.

The synthesis of manganese protoporphyrin IX typically involves the metallation of protoporphyrin IX with manganese salts. Common methods include:

- Direct Metallation: Mixing protoporphyrin IX with manganese(II) chloride or manganese(III) chloride in an appropriate solvent under controlled conditions.

- Chemical Reduction: Reducing manganese(IV) compounds in the presence of protoporphyrin IX to yield manganese protoporphyrin IX.

- Reconstitution: Incorporating manganese into apoproteins (like myoglobin) to study its catalytic properties and biological functions .

Manganese protoporphyrin IX has diverse applications across various fields:

- Catalysis: Used as a catalyst in organic synthesis, particularly for oxidation reactions.

- Biomedical Research: Investigated for potential therapeutic applications, including photodynamic therapy for cancer treatment due to its photosensitizing properties.

- Biochemical Studies: Serves as a model compound for studying heme enzyme mechanisms and functions .

Research on the interactions of manganese protoporphyrin IX with biological systems has revealed insights into its functional roles. Studies have shown that it can modulate enzyme activities and influence metabolic pathways associated with heme synthesis and oxidative stress response. Its interactions with proteins can also lead to alterations in their catalytic efficiencies and substrate specificities .

Manganese protoporphyrin IX shares structural similarities with several other metalloporphyrins. Here are some comparable compounds:

| Compound | Metal Center | Unique Features |

|---|---|---|

| Iron protoporphyrin IX | Iron | Essential for oxygen transport in hemoglobin |

| Cobalt protoporphyrin IX | Cobalt | Used in studies related to enzyme mimicry |

| Zinc protoporphyrin IX | Zinc | Involved in various enzymatic processes |

| Copper protoporphyrin IX | Copper | Exhibits antimicrobial properties |

| Magnesium protoporphyrin IX | Magnesium | Plays a crucial role in chlorophyll biosynthesis |

Uniqueness of Manganese Protoporphyrin IX

Manganese protoporphyrin IX is unique among these compounds due to its ability to mimic iron-containing enzymes while offering distinct catalytic properties. Its reactivity patterns differ significantly from those of iron porphyrins, making it an attractive candidate for research into alternative catalytic mechanisms and therapeutic applications .